molecular formula C22H25ClN2 B077634 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) CAS No. 12270-31-4

1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)

Cat. No. B077634
CAS RN: 12270-31-4
M. Wt: 352.9 g/mol
InChI Key: DSZCWNRVMXBILR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) is a chemical compound with potential scientific research applications. It is a yellow or orange powder that is soluble in water and organic solvents. This compound is also known as MTT or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Mechanism Of Action

The mechanism of action of MTT is based on the ability of living cells to reduce the tetrazolium salt to a formazan product. This reduction reaction is catalyzed by mitochondrial dehydrogenases, which are present in living cells. The formazan product is insoluble in water and organic solvents, which allows for its quantification using spectrophotometry.

Biochemical And Physiological Effects

MTT is not known to have any direct biochemical or physiological effects on living cells. However, the reduction of MTT to formazan is an indicator of cellular metabolic activity and viability. Therefore, MTT is commonly used as an indirect measure of cellular health and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MTT as a cell viability assay is its simplicity and ease of use. The assay can be performed in a relatively short amount of time and requires minimal equipment. Additionally, the assay is non-toxic and does not interfere with cellular processes.
However, there are also some limitations to using MTT as a cell viability assay. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which can vary depending on the cell type and experimental conditions. Additionally, the assay is not suitable for measuring cell proliferation or differentiation.

Future Directions

There are several potential future directions for the use of MTT in scientific research. One area of interest is the development of new MTT-based assays for measuring cellular function and viability. Another area of research is the optimization of MTT assay conditions for different cell types and experimental conditions. Finally, there is also potential for the use of MTT in clinical applications, such as the evaluation of drug efficacy and toxicity in patient samples.

Synthesis Methods

The synthesis of MTT involves the reaction of 3-methyl-2-benzothiazolinone hydrazone and 2,4-pentanedione in the presence of sulfuric acid. This reaction results in the formation of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, which is then converted to the chloride salt.

Scientific Research Applications

MTT is primarily used in scientific research as a colorimetric assay to measure cell viability. This assay is based on the ability of living cells to reduce MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in a sample.

properties

IUPAC Name

1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2.ClH/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;/h5-14,16H,15H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCWNRVMXBILR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884269
Record name 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride

CAS RN

6359-50-8
Record name Basic Yellow 21
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6359-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2,3-dihydro-2-methyl-1H-indol-1-yl)vinyl]-1,3,3-trimethyl-3H-indolium chloride
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